(1S,2S,8R)-6,7,7-trimethyltricyclo[6.2.1.01,5]undec-5-ene-2-carboxylic acid
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Overview
Description
(1S,2S,8R)-6,7,7-trimethyltricyclo[621
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of isokhusenic acid typically involves the extraction of essential oil from the roots of Chrysopogon zizanioides. The essential oil is then subjected to various chromatographic techniques to isolate isokhusenic acid. The process includes:
Steam Distillation: The roots of vetiver are steam distilled to obtain the essential oil.
Chromatography: The essential oil is further purified using techniques such as column chromatography and gas chromatography to isolate isokhusenic acid.
Industrial Production Methods: Industrial production of isokhusenic acid follows similar extraction and purification processes but on a larger scale. The use of advanced chromatographic techniques ensures the efficient isolation of isokhusenic acid from the essential oil.
Chemical Reactions Analysis
Types of Reactions: (1S,2S,8R)-6,7,7-trimethyltricyclo[6.2.1.01,5]undec-5-ene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert isokhusenic acid into its reduced forms.
Substitution: Substitution reactions involving isokhusenic acid can lead to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution Reagents: Halogens and other electrophiles are used in substitution reactions.
Major Products Formed:
Scientific Research Applications
(1S,2S,8R)-6,7,7-trimethyltricyclo[621
Chemistry: It is used as a precursor for synthesizing other complex molecules.
Biology: Studies have explored its potential as an antimicrobial and antioxidant agent.
Medicine: Research indicates potential therapeutic applications, including anti-inflammatory and anticancer properties.
Industry: (1S,2S,8R)-6,7,7-trimethyltricyclo[6.2.1.01,5]undec-5-ene-2-carboxylic acid is used in the formulation of perfumes and fragrances due to its aromatic properties
Mechanism of Action
The mechanism of action of isokhusenic acid involves its interaction with various molecular targets and pathways:
Antimicrobial Activity: It disrupts microbial cell membranes, leading to cell lysis.
Antioxidant Activity: It scavenges free radicals, reducing oxidative stress.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines.
Anticancer Activity: It induces apoptosis in cancer cells by modulating various signaling pathways.
Comparison with Similar Compounds
(1S,2S,8R)-6,7,7-trimethyltricyclo[6.2.1.01,5]undec-5-ene-2-carboxylic acid is compared with other similar sesquiterpenoid compounds, such as:
Khusenic Acid: Both compounds are found in vetiver oil but differ in their stereochemistry.
Zizanoic Acid: Another sesquiterpenoid with similar properties but different structural features.
Chamigrene: A tricyclic sesquiterpene with distinct chemical properties
Uniqueness: this compound is unique due to its specific stereochemistry and the distinct aromatic properties it imparts to vetiver oil. Its diverse range of applications in various fields further highlights its significance .
Properties
CAS No. |
16202-79-2 |
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Molecular Formula |
C15H22O2 |
Molecular Weight |
234.33 g/mol |
IUPAC Name |
(1S,2S,8R)-6,7,7-trimethyltricyclo[6.2.1.01,5]undec-5-ene-2-carboxylic acid |
InChI |
InChI=1S/C15H22O2/c1-9-11-4-5-12(13(16)17)15(11)7-6-10(8-15)14(9,2)3/h10,12H,4-8H2,1-3H3,(H,16,17)/t10-,12-,15-/m1/s1 |
InChI Key |
DHPMFKAJSXGYDJ-IXPVHAAZSA-N |
Isomeric SMILES |
CC1=C2CC[C@@H]([C@@]23CC[C@H](C3)C1(C)C)C(=O)O |
SMILES |
CC1=C2CCC(C23CCC(C3)C1(C)C)C(=O)O |
Canonical SMILES |
CC1=C2CCC(C23CCC(C3)C1(C)C)C(=O)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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